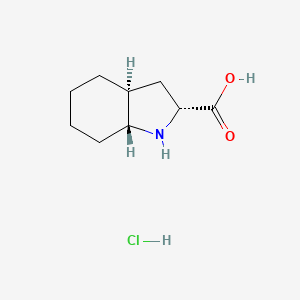
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is an organic compound with a complex structure, featuring multiple functional groups including an ester, ether, and halogen substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and ethyl alcohol.
Esterification: The 3-ethoxy-5-iodobenzoic acid is esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-ethoxy-5-iodobenzoate.
Ether Formation: The ethyl 3-ethoxy-5-iodobenzoate is then reacted with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for esterification and ether formation, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Aplicaciones Científicas De Investigación
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways: The compound may be involved in pathways related to signal transduction, metabolic processes, or cellular communication.
Comparación Con Compuestos Similares
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 4-((4-bromobenzyl)oxy)-3-ethoxy-5-iodobenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-((4-chlorobenzyl)oxy)-3-methoxy-5-iodobenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C18H18ClIO4 |
|---|---|
Peso molecular |
460.7 g/mol |
Nombre IUPAC |
ethyl 4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C18H18ClIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
Clave InChI |
VYCKTCIXDTXBPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


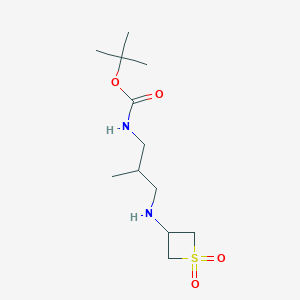
![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
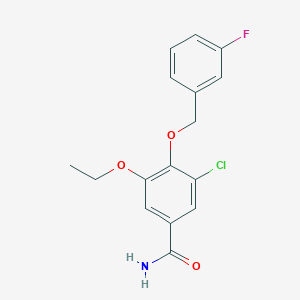
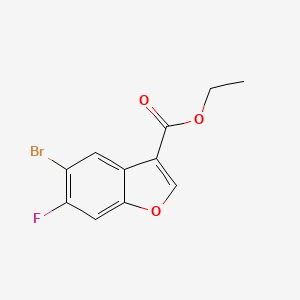
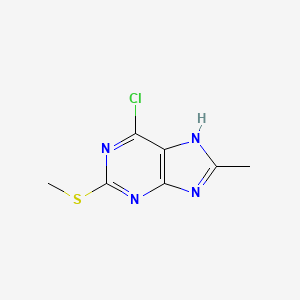

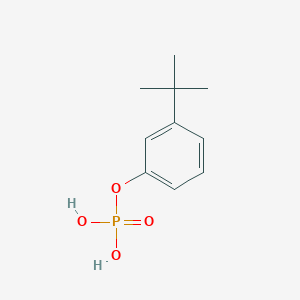
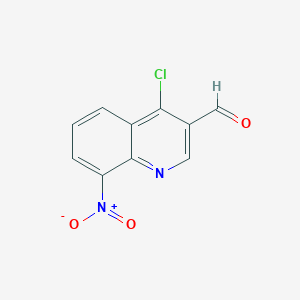
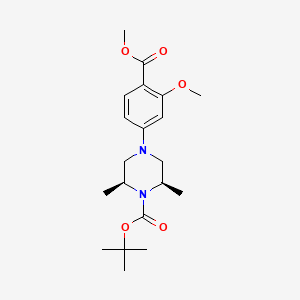
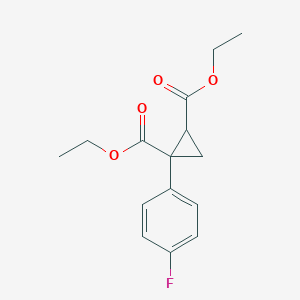


![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
